N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-22(14-9-10-17-18(13-14)29-12-11-28-17)26-24-21(15-5-1-3-7-19(15)30-24)23-25-16-6-2-4-8-20(16)31-23/h2,4,6,8-10,13H,1,3,5,7,11-12H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEVBPFGDRXUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4)C5=NC6=CC=CC=C6S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis . They have also been shown to bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system.
Mode of Action
tuberculosis. They bind to the active site of the Pseudomonas aeruginosa quorum sensing LasR system, suggesting a potential mechanism of action through quorum sensing inhibition .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition ofquorum sensing pathways , which are used by bacteria for cell-cell communication and coordinating various behaviors such as biofilm formation and virulence production.
Pharmacokinetics
One study mentioned that benzothiazole derivatives exhibited a favorable pharmacokinetic profile.
Result of Action
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, modulation of adenosine A2A receptors, and therapeutic agents for disorders associated with nuclear hormone receptors.
Cellular Effects
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide has shown variable activity against different bacterial strains. It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzothiazole derivatives have been found to inhibit the target DprE1, a potent inhibitor with enhanced anti-tubercular activity.
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have shown promising results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. For instance, oral administration of a similar benzothiazole derivative in male mice attenuated the spontaneous nocifensive response and hypersensitivity in a dose-dependent manner.
Metabolic Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.
Transport and Distribution
It is known that benzothiazole derivatives can interact with various transporters or binding proteins.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of benzothiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound through various studies and research findings.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated that modifications in the benzothiazole structure could enhance activity against various bacterial strains. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Enterococcus faecalis . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Anticancer Activity
Several studies have explored the anticancer properties of benzothiazole derivatives. For instance, compounds with similar structures have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In one study, derivatives exhibited IC50 values ranging from 28 to 290 ng/mL against various cancer cell lines . The mechanism often involves the inhibition of critical cellular pathways such as those involved in cell proliferation and survival.
Anti-inflammatory Effects
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Specific research on related compounds has shown promising results in reducing inflammation in vitro and in vivo models.
Case Studies
- Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested for their antimicrobial activity. The compound with a similar benzothiazole structure demonstrated higher efficacy against E. coli and K. pneumoniae, suggesting that structural modifications can lead to enhanced biological activity .
- Anticancer Screening : In a high-throughput screening of a drug library that included benzothiazole derivatives, several compounds were identified as having potent anticancer activity against multicellular spheroids representing solid tumors . This highlights the potential of this compound in cancer therapeutics.
Research Findings Summary
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is its role as an enzyme inhibitor. Research indicates that derivatives of benzodioxane and related structures can exhibit inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase:
- α-Glucosidase Inhibition : Compounds similar to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have shown substantial inhibitory activity against yeast α-glucosidase. This property is particularly relevant for the management of Type 2 diabetes mellitus (T2DM) as it helps in controlling postprandial blood glucose levels .
- Acetylcholinesterase Inhibition : The compound also demonstrates potential as an acetylcholinesterase inhibitor. This activity is crucial in the context of Alzheimer's disease treatment since inhibiting this enzyme can enhance cholinergic neurotransmission .
Anticancer Potential
The benzothiazole moiety present in the compound has been associated with anticancer activity. Studies have indicated that benzothiazole derivatives can inhibit the growth of various cancer cell lines:
- Mechanism of Action : The anticancer properties are believed to be related to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiophene or benzodioxine core. For example:
- Step 1: Reacting benzodioxine derivatives with sulfonyl chlorides or isothiocyanates to introduce reactive intermediates .
- Step 2: Coupling the intermediate with a benzothiazole moiety via nucleophilic substitution or condensation reactions, often in solvents like 1,4-dioxane or acetonitrile under reflux .
- Step 3: Purification via column chromatography or recrystallization. Yield optimization requires precise stoichiometry and reaction time control .
Basic: How is the structural identity confirmed post-synthesis?
Structural validation employs:
- 1H/13C NMR Spectroscopy: To confirm proton and carbon environments, particularly for distinguishing between benzothiophene and benzodioxine signals .
- IR Spectroscopy: To verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): For molecular formula confirmation.
Advanced: How can reaction conditions be optimized to improve yield?
Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/acetonitrile balances reactivity and cost .
- Temperature Control: Reactions involving benzothiazole coupling often require reflux (80–100°C) to activate electrophilic centers .
- Catalyst Use: Lewis acids (e.g., ZnCl₂) or bases (triethylamine) can accelerate condensation steps .
- Real-Time Monitoring: TLC or HPLC to track reaction progress and minimize byproducts .
Advanced: What methodologies analyze its interactions with biological targets?
- Surface Plasmon Resonance (SPR): Quantifies binding affinity to proteins (e.g., kinases) .
- Molecular Docking Simulations: Predicts binding modes with receptors (e.g., using AutoDock Vina) .
- Enzymatic Assays: Measures inhibition constants (Ki) via fluorometric or colorimetric readouts .
- Cellular Uptake Studies: Radiolabeled analogs or fluorescent tagging to assess permeability .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Solubility Issues: Use of DMSO vs. aqueous buffers can alter compound bioavailability .
- Metabolic Stability: Species-specific liver microsome assays (human vs. rodent) clarify pharmacokinetic profiles .
Recommendation: Replicate studies under standardized conditions and cross-validate with orthogonal assays (e.g., SPR + cellular viability) .
Advanced: Which computational methods predict its physicochemical properties?
- DFT Calculations: Optimize geometry and calculate dipole moments/pKa using Gaussian or ORCA .
- QSAR Models: Relate structural features (e.g., logP, H-bond donors) to solubility or permeability .
- MD Simulations: Assess stability in lipid bilayers to predict blood-brain barrier penetration .
Advanced: How to design analogs with improved pharmacokinetics?
- Bioisosteric Replacement: Substitute benzodioxine with benzofuran to enhance metabolic stability .
- Prodrug Strategies: Introduce ester moieties for better oral absorption .
- SAR Studies: Systematically vary substituents on the benzothiazole ring and measure ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
